REACTION_CXSMILES
|
[CH3:1][C:2]([OH:15])([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)[CH3:3].[H][H]>C(O)(C)C>[NH2:12][C:8]1[CH:7]=[C:6]([C:5]#[C:4][C:2]([CH3:3])([OH:15])[CH3:1])[CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#CC1=CC(=CC=C1)[N+](=O)[O-])O
|
Name
|
cobalt polysulfide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was crystallised from Toluene providing 13.1 g of the product of formula (IV) for a molar yield of 77%
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1)C#CC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |